5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole
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Overview
Description
5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its unique chemical structure, which includes a phenylisoxazole core substituted with a dichlorophenoxy methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole typically involves the reaction of 3,4-dichlorophenol with a suitable isoxazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dichlorophenoxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-Dichlorophenoxy)methyl]-3-phenylisoxazole
- 5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazole
- 5-[(3,4-Dichlorophenoxy)methyl]-2-furylmethanol
Uniqueness
5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole stands out due to its unique combination of a phenylisoxazole core and a dichlorophenoxy methyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-[(3,4-Dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole is a synthetic compound belonging to the oxazole class, notable for its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action based on recent studies and findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of a dichlorophenoxy group attached to a phenyl and an oxazole ring. The synthesis typically involves the reaction of 3,4-dichlorophenol with formaldehyde to form an intermediate that is subsequently reacted with an appropriate amine under controlled conditions.
Antimicrobial Properties
Numerous studies have investigated the antimicrobial properties of this compound. The compound has shown significant activity against various microbial strains, including bacteria and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |
---|---|
Candida albicans | 1.6 |
Aspergillus niger | 1.6 |
E. coli | 17 |
S. aureus | 20 |
The data indicate that this compound exhibits potent antifungal activity comparable to established antifungal agents like fluconazole .
Cytotoxicity and Antiproliferative Activity
Research has also focused on the cytotoxic effects of this compound on various cancer cell lines. The antiproliferative activity was evaluated using the MTT assay, revealing that it effectively inhibits the growth of human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). Notably, some derivatives exhibited inhibitory effects on topoisomerase I, a key enzyme involved in DNA replication .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit enzymes involved in microbial cell wall synthesis and metabolic pathways.
- Topoisomerase Interaction : Studies suggest that it may inhibit topoisomerase I activity, thereby interfering with DNA replication in cancer cells .
- Nuclear Receptor Modulation : It has been shown to modulate PXR (Pregnane X receptor) and FXR (Farnesoid X receptor) pathways, which are crucial in drug metabolism and bile acid homeostasis .
Study 1: Antimicrobial Activity Assessment
In a study evaluating the antimicrobial potential of various oxazole derivatives, this compound was tested against multiple strains of bacteria and fungi. The results highlighted its effectiveness against Candida species and Aspergillus, suggesting its potential use in treating fungal infections .
Study 2: Cytotoxicity in Cancer Cells
A separate investigation assessed the cytotoxic effects of this compound on HCT-116 and HeLa cells. The findings indicated that it exhibits significant cytotoxicity at concentrations as low as 50 µM, with molecular docking studies supporting its interaction with topoisomerase I .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with other oxazole derivatives was conducted:
Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) µM |
---|---|---|
5-(Chloromethyl)-3-(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole | Moderate | >100 |
5-(Phenyl)-1,2-thiazole | Low | 30 |
This compound | High | 50 |
This table illustrates that while other compounds exhibit varying degrees of activity, this compound stands out for its combined antimicrobial potency and cytotoxic efficacy.
Properties
IUPAC Name |
5-[(3,4-dichlorophenoxy)methyl]-3-phenyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c17-14-7-6-12(8-15(14)18)20-10-13-9-16(19-21-13)11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJWUJNUDAOSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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